N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
Overview
Description
N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities . The structure of this compound includes a piperazine ring, a pyrimidine ring, and multiple methyl and phenyl groups, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide, can be achieved through various methods. Some common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under specific conditions to form the piperazine ring.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as yield, cost, and scalability. For example, the Ugi reaction is favored for its simplicity and high yield, while photocatalytic synthesis is preferred for its environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under various conditions, such as acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Employed in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, stabilizing the active conformation and enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A drug used to treat angina, which contains a piperazine ring.
Ranolazine: Used to treat chronic angina, also containing a piperazine ring.
Uniqueness
N-(2,4-dimethylphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-17-5-8-21(9-6-17)27-24-26-20(4)16-23(29-24)30-11-13-31(14-12-30)25(32)28-22-10-7-18(2)15-19(22)3/h5-10,15-16H,11-14H2,1-4H3,(H,28,32)(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMMIBUMNFEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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